molecular formula C14H22ClN3O3S B6993087 N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-4-sulfamoylbutanamide

N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-4-sulfamoylbutanamide

Cat. No.: B6993087
M. Wt: 347.9 g/mol
InChI Key: PMHZXMKOQXUPRB-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-4-sulfamoylbutanamide: is a complex organic compound characterized by its unique chemical structure. This compound features a chlorophenyl group, a dimethylaminoethyl moiety, and a sulfamoylbutanamide group, making it a subject of interest in various scientific fields.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-4-sulfamoylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3O3S/c1-18(2)10-13(11-5-7-12(15)8-6-11)17-14(19)4-3-9-22(16,20)21/h5-8,13H,3-4,9-10H2,1-2H3,(H,17,19)(H2,16,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHZXMKOQXUPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)Cl)NC(=O)CCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the chlorophenyl group, followed by the introduction of the dimethylaminoethyl moiety, and finally the incorporation of the sulfamoylbutanamide group. Each step requires specific reagents and reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps to remove any impurities and ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary, but they typically include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into cellular processes and potential therapeutic targets.

Medicine: This compound has potential applications in drug development, particularly in the design of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for further research in medicinal chemistry.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as a component in various formulations. Its properties can enhance the performance of products in different applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[1-(4-chlorophenyl)-2-(methylamino)ethyl]-4-sulfamoylbutanamide

  • N-[1-(4-chlorophenyl)-2-(ethylamino)ethyl]-4-sulfamoylbutanamide

  • N-[1-(4-chlorophenyl)-2-(propylamino)ethyl]-4-sulfamoylbutanamide

Uniqueness: The uniqueness of N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-4-sulfamoylbutanamide lies in its specific combination of functional groups, which can influence its reactivity and biological activity compared to similar compounds.

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